molecular formula C6H6O2S B186584 3-Thiopheneacetic acid CAS No. 6964-21-2

3-Thiopheneacetic acid

Cat. No.: B186584
CAS No.: 6964-21-2
M. Wt: 142.18 g/mol
InChI Key: RCNOGGGBSSVMAS-UHFFFAOYSA-N
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Description

3-Thiopheneacetic acid is an organic compound with the molecular formula C₆H₆O₂S. It is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an acetic acid moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

3-Thiopheneacetic acid acts as a monocarboxylate ligand . It forms oxo-carboxylate bridged digadolinium (III) complexes . This suggests that the primary targets of this compound are likely to be metal ions, specifically gadolinium (III) ions. These ions play a crucial role in various biological processes, including signal transduction and enzyme function.

Mode of Action

The interaction of this compound with its targets involves the formation of oxo-carboxylate bridged digadolinium (III) complexes This process likely alters the chemical environment of the gadolinium ions, potentially influencing their role in biological systems

Biochemical Pathways

The formation of a conducting polymeric film of poly (this compound) through electrochemical oxidation has been reported . This suggests that this compound may influence electron transfer processes, potentially affecting redox reactions and related biochemical pathways.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

Its ability to form a conducting polymeric film suggests potential applications in the field of electronics

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the formation of a conducting polymeric film of poly (this compound) is reported to occur through electrochemical oxidation in dry acetonitrile . This suggests that the solvent environment can influence the chemical behavior of this compound. Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thiopheneacetic acid can be synthesized through the hydrolysis of 3-thiopheneacetonitrile. The process involves dissolving 3-thiopheneacetonitrile in a mixture of ethanol and water, followed by the addition of a strong base such as potassium hydroxide. The reaction mixture is then heated to 90°C for several hours. After the reaction is complete, the ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Electrochemical oxidation in dry acetonitrile.

    Reduction: Use of reducing agents such as sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed:

    Oxidation: Poly(this compound).

    Reduction: 3-Thiopheneethanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Thiopheneacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Thiopheneacetic acid
  • 3-Thiophenecarboxylic acid
  • 2-Thiophenecarboxylic acid
  • 3-Thiopheneethanol
  • 2-Thiopheneethanol

Comparison: 3-Thiopheneacetic acid is unique due to its specific structure, which allows for the formation of conducting polymeric films. This property is not as pronounced in similar compounds such as 2-thiopheneacetic acid or 3-thiophenecarboxylic acid. Additionally, the presence of the acetic acid moiety in this compound provides distinct reactivity and applications in various fields .

Properties

IUPAC Name

2-thiophen-3-ylacetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNOGGGBSSVMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

114815-74-6
Record name Poly(3-thiopheneacetic acid)
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URL https://commonchemistry.cas.org/detail?cas_rn=114815-74-6
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DSSTOX Substance ID

DTXSID10219904
Record name 3-Thiopheneacetic acid
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 3-Thiopheneacetic acid
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CAS No.

6964-21-2
Record name 3-Thiopheneacetic acid
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Record name 3-Thiopheneacetic acid
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Record name 3-Thiopheneacetic acid
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Record name 3-thienylacetic acid
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Record name 3-THIOPHENACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Thiopheneacetic acid?

A1: The molecular formula of this compound is C6H6O2S, and its molecular weight is 142.18 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound, including:

  • FTIR Spectroscopy: This technique helps identify functional groups and analyze intermolecular interactions within the molecule. []
  • UV-Vis Spectroscopy: This method provides insights into the electronic structure and optical properties of this compound and its derivatives. [, , ]
  • 1H NMR Spectroscopy: This technique is crucial for structural elucidation and determining the purity of synthesized this compound and its copolymers. []

Q3: How does the inclusion of this compound affect the properties of polythiophene-based materials?

A3: Incorporating this compound into polythiophene significantly influences the material's properties:

  • Conductivity: The presence of this compound can enhance the conductivity of polythiophene, especially when doped with perchloric acid. [, ]
  • Morphology: this compound can alter the morphology of polythiophene films, leading to the formation of porous structures beneficial for biosensor applications. []
  • Solubility: Copolymers containing this compound often exhibit improved water solubility, expanding their potential applications in aqueous environments. [, ]

Q4: How does the concentration of this compound influence the characteristics of a polypyrrole coating?

A4: Research indicates that increasing the concentration of this compound during the polymerization process leads to:

  • Increased coating size: The polypyrrole coating becomes larger with higher this compound concentrations. []
  • Higher resistivity: The material's resistivity increases as the this compound concentration rises. []
  • More binding sites: The availability of binding sites for biorecognition elements increases with higher this compound concentrations. []

Q5: How is this compound utilized in the development of biosensors?

A5: this compound plays a crucial role in biosensor development due to its:

  • Functionalization capability: The carboxylic acid group of this compound enables the covalent immobilization of enzymes like cholesterol oxidase, essential for specific analyte detection. [, ]
  • Conductive polymer formation: It can be copolymerized with other thiophene derivatives to create conductive polymers suitable for electrochemical sensing applications. [, , ]
  • Formation of nanostructured materials: Its use can lead to the formation of nanofibers or nanoparticles, increasing the surface area for enhanced sensitivity. [, ]

Q6: Can this compound contribute to the development of artificial muscles?

A6: Research suggests that incorporating this compound into acrylonitrile-butadiene rubber (NBR) matrices shows potential for artificial muscle applications. These blends exhibit:

  • Electrorheological properties: Their viscosity changes significantly under an applied electric field, enabling controlled movement. [, , ]
  • Dielectric properties: Their ability to store electrical energy contributes to their actuation capabilities. [, ]
  • Conductivity: The presence of this compound enhances the material's conductivity, facilitating efficient response to electrical stimuli. [, ]

Q7: What are the potential environmental impacts of this compound?

A7: While this compound offers promising applications, it is crucial to consider its potential environmental impact. Currently, limited information is available regarding its ecotoxicological effects and degradation pathways. Further research is needed to develop sustainable practices for its use, recycling, and waste management, ensuring minimal negative impact on the environment.

Q8: How is computational chemistry being employed in research related to this compound?

A8: Computational chemistry plays a vital role in understanding the properties and behavior of this compound and its derivatives.

  • Thermodynamic calculations: Researchers use computational methods like those at the G3 level to calculate thermodynamic properties, such as enthalpies of formation, providing insights into the relative stability of different isomers. [, ]
  • QSAR modeling: These models correlate the structure of this compound derivatives with their biological activity, facilitating the design of new compounds with improved properties. []

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